
(3-chloro-1-benzothiophen-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a benzothiophene core substituted with a chloro group and a carbonyl group, along with a tetrahydroisoquinoline moiety substituted with methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Formation of 3-chloro-1-benzothiophene-2-carbonyl chloride: This can be achieved by chlorination of benzothiophene followed by acylation.
Coupling with tetrahydroisoquinoline: The carbonyl chloride is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the chloro group.
Aplicaciones Científicas De Investigación
2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is studied. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-1-benzothiophene-2-carbonyl chloride: A precursor in the synthesis of the target compound.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another precursor used in the synthesis.
Other benzothiophene derivatives: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 2-(3-chloro-1-benzothiophene-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H18ClNO3S |
|---|---|
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
(3-chloro-1-benzothiophen-2-yl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C20H18ClNO3S/c1-24-15-9-12-7-8-22(11-13(12)10-16(15)25-2)20(23)19-18(21)14-5-3-4-6-17(14)26-19/h3-6,9-10H,7-8,11H2,1-2H3 |
Clave InChI |
QPNSVSCTJKJOLZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=C(C4=CC=CC=C4S3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



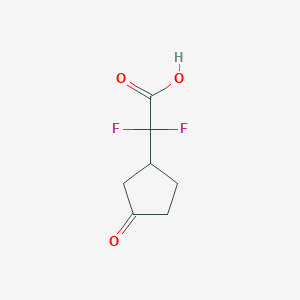

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)

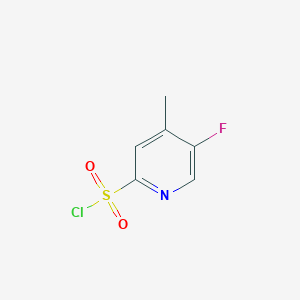
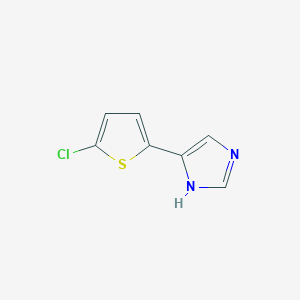
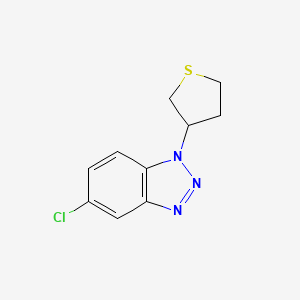


![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
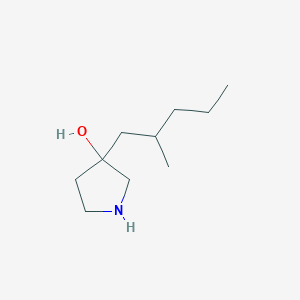
![1-[(Tert-butoxy)carbonyl]-4-(methanesulfonylmethyl)piperidine-4-carboxylic acid](/img/structure/B13561198.png)
